molecular formula C10H15NO B072589 4-Amino-2-isopropyl-5-methylphenol CAS No. 1128-28-5

4-Amino-2-isopropyl-5-methylphenol

Cat. No. B072589
CAS RN: 1128-28-5
M. Wt: 165.23 g/mol
InChI Key: RGRUKJFIPJHWNL-UHFFFAOYSA-N
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Description

“4-Amino-2-isopropyl-5-methylphenol” is a chemical compound with the molecular formula C10H15NO . It has an average mass of 165.232 Da and a monoisotopic mass of 165.115356 Da .


Synthesis Analysis

The synthesis of 4-amino-2-isopropyl-5-methylphenol has been carried out using previously reported methods . Benzamides were prepared by reacting equimolar quantities of 4-amino-2-isopropyl-5-methylphenol and substituted benzoyl chlorides in neat phase .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-isopropyl-5-methylphenol consists of 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The structure is further characterized by the presence of 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-isopropyl-5-methylphenol include a density of 1.1±0.1 g/cm3, a boiling point of 304.6±30.0 °C at 760 mmHg, and a flash point of 138.0±24.6 °C . The compound also has a molar refractivity of 51.4±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 156.5±3.0 cm3 .

Scientific Research Applications

Pharmacological Properties

Thymol has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . It has been used in traditional medicine for centuries .

Antioxidant Activity

Thymol has been found to have antioxidant properties, which are largely attributed to its ability to scavenge free radicals, enhance the endogenous enzymatic and non-enzymatic antioxidants, and chelate metal ions . The non-toxicity and redox potential of the thymol make it a promising antioxidant .

Anti-inflammatory Activity

Thymol has been shown to have anti-inflammatory effects, which are largely attributed to its ability to inhibit the recruitment of cytokines and chemokines .

Antihyperlipidemic Activity

Thymol has been found to have antihyperlipidemic effects, which are largely attributed to its ability to increase the levels of high-density lipoprotein cholesterol and decrease the levels of low-density lipoprotein cholesterol in the circulation .

Membrane Stabilization

Thymol has been shown to have membrane stabilization effects, which are largely attributed to its ability to maintain ionic homeostasis .

Antimicrobial Activity

Thymol has been found to have antimicrobial properties, which are largely attributed to its ability to inhibit the growth of bacteria and fungi .

Anticancer Activity

Recent studies have shown that thymol has anticancer properties .

Therapeutic Formulations

New therapeutic formulations, such as nanocapsules containing thymol, can be beneficial in medicinal practice and create opportunities for their extensive use .

Safety and Hazards

The safety data sheet for this chemical indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-amino-5-methyl-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRUKJFIPJHWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150175
Record name 4-Amino-2-isopropyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1128-28-5
Record name 4-Amino-5-methyl-2-(1-methylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-isopropyl-5-methylphenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-isopropyl-5-methylphenol
Source EPA DSSTox
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Record name 4-amino-2-isopropyl-5-methylphenol
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Record name 4-Amino-2-isopropyl-5-methylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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